6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)-
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Overview
Description
6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is an organic compound with the molecular formula C10H11NO. It is a white to pale yellow solid with a distinct aromatic odor. This compound is an important intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- involves starting from 6-chloroquinoline. The synthesis typically involves the following steps:
Reduction: 6-chloroquinoline is reduced to 1,2,3,4-tetrahydroquinoline using a reducing agent such as lithium aluminum hydride.
Formylation: The resulting 1,2,3,4-tetrahydroquinoline is then formylated using a formylating agent like formic acid or formamide to introduce the carboxaldehyde group at the 6-position.
Alkylation: Finally, the compound is alkylated with 3-methylbutyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Quinolinecarboxylic acid.
Reduction: 6-Quinolinecarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carbaldehyde: Similar structure but lacks the 3-methylbutyl group.
6-Quinolinecarboxylic acid: Oxidized form of the compound.
6-Quinolinecarbinol: Reduced form of the compound.
Uniqueness
6-Quinolinecarboxaldehyde, 1,2,3,4-tetrahydro-1-(3-methylbutyl)- is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
893724-65-7 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(3-methylbutyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H21NO/c1-12(2)7-9-16-8-3-4-14-10-13(11-17)5-6-15(14)16/h5-6,10-12H,3-4,7-9H2,1-2H3 |
InChI Key |
HMRICBOSMBQNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
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